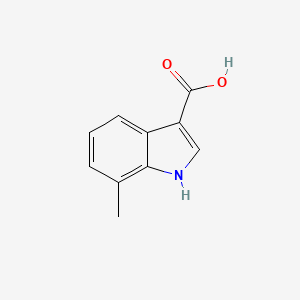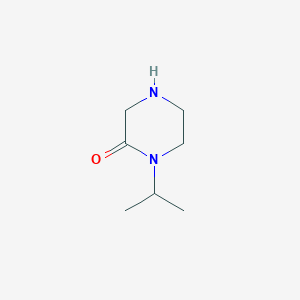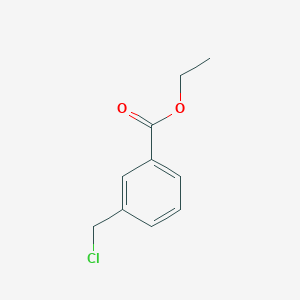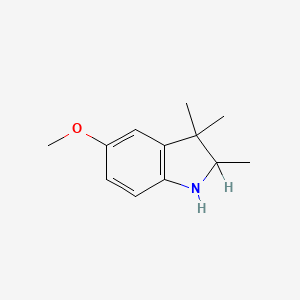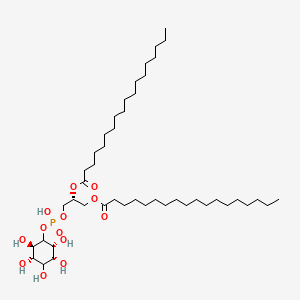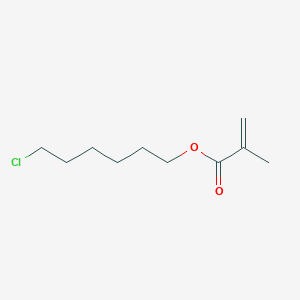![molecular formula C8H7NO B1590968 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-on CAS No. 350847-80-2](/img/structure/B1590968.png)
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-on
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses manganese(II) trifluoromethanesulfonate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. The reaction yields the desired compound with high chemoselectivity and efficiency .
Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method leads to the formation of various 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using manganese(II) trifluoromethanesulfonate and tert-butyl hydroperoxide.
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the compound.
Cyclization: The compound can undergo cyclization reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Manganese(II) trifluoromethanesulfonate and tert-butyl hydroperoxide in water at 25°C.
Nucleophilic Addition: Various nucleophiles can be used under mild reaction conditions.
Cyclization: Multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents.
Major Products
The major products formed from these reactions include various 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives, which can be further functionalized for specific applications .
Wirkmechanismus
The mechanism of action of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound has a similar structure but differs in the position of the fused rings.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This derivative has additional functional groups that confer different chemical and biological properties.
The uniqueness of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one lies in its specific ring fusion and the potential for diverse functionalization, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHYHFZHBCYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573566 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350847-80-2 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIHYDROCYCLOPENTA[C]PYRIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



